molecular formula C24H26F6N2O3 B1384038 Acynonapyr CAS No. 1332838-17-1

Acynonapyr

Cat. No. B1384038
M. Wt: 504.5 g/mol
InChI Key: GIDAJLLAARKRMS-DFNIBXOVSA-N
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Description

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd. It has a unique core structure of N-pyridyloxy azabicycle . It is highly active against spider mite species in the genera Tetranychus and Panonychus . The CAS number for Acynonapyr is 1332838-17-1 .


Synthesis Analysis

The synthesis of Acynonapyr involves the use of trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market .


Molecular Structure Analysis

The molecular formula of Acynonapyr is C24H26F6N2O3 . It has a unique chemical structure in which azabicyclo[3.3.1]nonane core and the 5-(trifluoromethyl)pyridine ring are connected via an ether bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acynonapyr include a molecular weight of 504.4653 . Other properties such as density, boiling point, vapor pressure, and specific gravity are also available .

Safety And Hazards

Acynonapyr is toxic to fish but is not highly toxic to mammals either via ingestion or in contact with the skin . It is reported to have developmental effects and may be a liver and kidney toxicant . In a two-year combined chronic toxicity/carcinogenicity study, increased incidence of hemangioma in the mesenteric lymph node and thyroid follicular cell adenomas were observed in male rats .

Future Directions

The future directions for Acynonapyr involve discovering many novel applications of TFMP, which is used in its synthesis . The practical concentration of Acynonapyr is 100–67 ppm, and its application is currently expanding into fruit, tea, vegetables, and flowering fields .

properties

IUPAC Name

(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDAJLLAARKRMS-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335186
Record name Acynonapyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acynonapyr

CAS RN

1332838-17-1
Record name Acynonapyr
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332838171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acynonapyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2- pyridyloxy]-9-azabicyclo[3.3.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACYNONAPYR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG85ZH8U3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
I Hamamoto, M Kawaguchi, T Nakamura… - Journal of Pesticide …, 2023 - jstage.jst.go.jp
… Acynonapyr exhibits high activity against the spider mite species in the genera Tetranychus … of acynonapyr. In this report, our research process that led to the discovery of acynonapyr is …
Number of citations: 0 www.jstage.jst.go.jp
N Umetsu, Y Shirai - Journal of Pesticide Science, 2020 - jstage.jst.go.jp
… It is reported that acynonapyr acts on inhibitory glutamate receptors and disrupts … The practical concentration of acynonapyr is 100–67 ppm, and its application is currently expanding …
Number of citations: 225 www.jstage.jst.go.jp
P Jeschke - Pest Management Science, 2021 - Wiley Online Library
To guarantee sustainability and progress, the agrochemical industry is faced with several major challenges. Currently, loss of active ingredients due to consumer perception, changing …
Number of citations: 62 onlinelibrary.wiley.com
VV Zakharychev, AV Kuzenkov… - Chemistry of Heterocyclic …, 2020 - Springer
95 agrochemical products have been described based on the pyridine scaffold making it the most commercially successful heterocycle in the synthesis of plant protection chemicals in …
Number of citations: 23 link.springer.com
TC Sparks, FJ Wessels, BA Lorsbach… - Pesticide biochemistry …, 2019 - Elsevier
Improvements in food production and disease vector control, to feed and protect an expanding global population, require new options and approaches for insect control. A changing and …
Number of citations: 90 www.sciencedirect.com
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
… Acynonapyr 63) is a new acaricide discovered by Nippon Soda and is active on spider mites of Tetranychus and Panonychus. Acynonapyr … The mode of action of acynonapyr has not yet …
Number of citations: 20 www.jstage.jst.go.jp
Q Wang, H Song, Q Wang - Chinese Chemical Letters, 2022 - Elsevier
… Acynonapyr was developed by Nippon Soda as a new … Acynonapyr has been reported to act on glutamate receptors and interfere neurotransmission [27]. The synthesis of acynonapyr …
Number of citations: 43 www.sciencedirect.com
N Kondo, A Kimishima, S Maruyama… - … Agricultural Science & …, 2023 - ACS Publications
Moth pests are the most commonly reported arthropod groups to develop resistance to insecticides and cause serious agricultural damage worldwide. Therefore, there is a need to …
Number of citations: 1 pubs.acs.org
P Jeschke - European Journal of Organic Chemistry, 2022 - Wiley Online Library
… The synthesis of the acaricide acynonapyr 92 (ISO-provisionally approved common name) is based on an azabicyclo[3.3.1] nonane core (Scheme 11), which was stepwise transformed …
A Burriss, AJF Edmunds, D Emery… - Pest management …, 2018 - Wiley Online Library
… Two very recent common name proposals appeared during 2017 containing a trifluoromethyl pyridine; acynonapyr (or pyrinonafen) is an acaricide, and fluopimomide is a bactericide …
Number of citations: 48 onlinelibrary.wiley.com

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